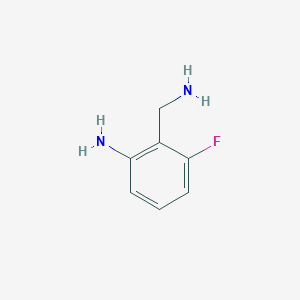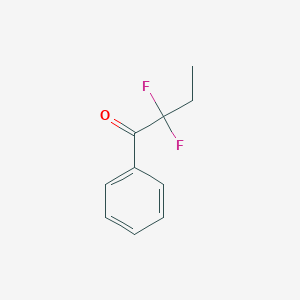
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of nitro groups, a ketone group, and sulfonyl chloride groups attached to a fluorene backbone. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride typically involves multiple steps, starting from fluorene. The process includes nitration, oxidation, and sulfonation reactions. The nitration of fluorene introduces nitro groups at the 4 and 5 positions. This is followed by oxidation to form the ketone group at the 9 position. Finally, sulfonation and chlorination introduce the sulfonyl chloride groups at the 2 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with different nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols are commonly used in substitution reactions, often in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides are used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for further oxidation.
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, as well as amino-substituted fluorene compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride is utilized in several scientific research fields:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride involves its reactivity towards nucleophiles due to the presence of sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new compounds. The nitro groups can also participate in redox reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid di-o-tolyl ester
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
Uniqueness
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride is unique due to the presence of sulfonyl chloride groups, which impart high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
IUPAC Name |
4,5-dinitro-9-oxofluorene-2,7-disulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl2N2O9S2/c14-27(23,24)5-1-7-11(9(3-5)16(19)20)12-8(13(7)18)2-6(28(15,25)26)4-10(12)17(21)22/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTSDYIBTIKQHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl2N2O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371272 |
Source


|
| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192208-60-9 |
Source


|
| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





acetic acid](/img/structure/B66199.png)








